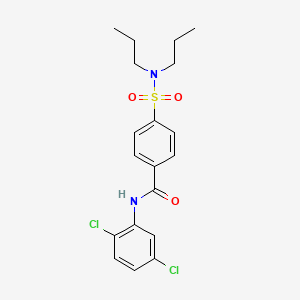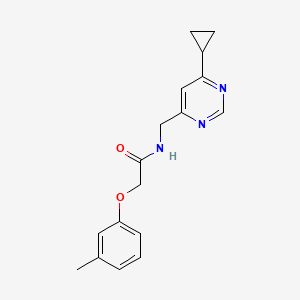![molecular formula C16H26N2O4 B2448005 1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide CAS No. 1902893-76-8](/img/structure/B2448005.png)
1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
There are two variants of hydrosilylation depending on the position of the substituents in relation to the nitrogen atom. The main route is 1,4-hydrosilylation, when a hydride attack occurs at C4 .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
The compound has demonstrated promising antibacterial and antifungal properties. Researchers have explored its potential as a novel antimicrobial agent. By inhibiting bacterial and fungal growth, it could find applications in medicine, agriculture, and environmental protection .
Biofilm Inhibition
Biofilms, which are communities of microorganisms adhering to surfaces, pose challenges in healthcare and industry. Studies suggest that our compound may inhibit biofilm formation. Its unique structure could be leveraged to develop coatings for medical devices or surfaces that prevent biofilm attachment .
Alzheimer’s Disease Research
The compound’s structural features make it an interesting candidate for Alzheimer’s disease research. Scientists have synthesized derivatives of this compound, exploring their potential as agents for treating neurodegenerative disorders. Further investigations are needed to understand its mechanism of action and efficacy .
Drug Delivery Systems
Due to its stability and lipophilic nature, this compound could serve as a building block for drug delivery systems. Researchers have investigated its use in encapsulating and delivering therapeutic agents to specific tissues or cells. Such systems enhance drug bioavailability and minimize side effects .
Chemical Biology
The compound’s unique bicyclic structure provides opportunities for chemical biology studies. Researchers can modify its functional groups to probe biological processes, such as enzyme inhibition or protein-ligand interactions. Understanding these interactions can lead to drug discovery and development .
Natural Product Synthesis
The compound’s benzodioxane ring system resembles natural products found in certain plants. Organic chemists have used it as a starting material for synthesizing complex molecules. Its versatile reactivity allows access to diverse chemical scaffolds, aiding in the creation of novel compounds .
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been associated with a wide range of pharmacological activities .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that pharmacokinetic studies of peroral sulfonamides, which are structurally related to this compound, confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .
Result of Action
Piperidine derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-acetylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-11(19)18-6-4-12(5-7-18)16(20)17-13-2-3-14-15(10-13)22-9-8-21-14/h12-15H,2-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIODKNBKIEAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2447924.png)
![N-(2-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2447925.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2447928.png)



![methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate](/img/structure/B2447932.png)
![methyl 3-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2447933.png)
![6-[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447937.png)

![1-[3-(Furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B2447939.png)

